molecular formula C17H11ClF3N3OS B2696584 [4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-yl][3-(trifluoromethyl)phenyl]methanone CAS No. 339020-09-6

[4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-yl][3-(trifluoromethyl)phenyl]methanone

Cat. No.: B2696584
CAS No.: 339020-09-6
M. Wt: 397.8
InChI Key: DBSSPSRTCHYLKI-UHFFFAOYSA-N
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Description

This compound (CAS: 339020-09-6; MFCD01443878) is a diaminothiazole-based kinase inhibitor with the molecular formula C₁₇H₁₁ClF₃N₃OS and a molecular weight of 397.81 g/mol . It features a 4-chloroanilino group at position 2 of the thiazole ring and a 3-(trifluoromethyl)phenyl group at the methanone position. Its primary therapeutic target is cyclin-dependent kinase 5 (CDK5), a key enzyme implicated in neurodegenerative diseases and cancer .

Properties

IUPAC Name

[4-amino-2-(4-chloroanilino)-1,3-thiazol-5-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF3N3OS/c18-11-4-6-12(7-5-11)23-16-24-15(22)14(26-16)13(25)9-2-1-3-10(8-9)17(19,20)21/h1-8H,22H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSSPSRTCHYLKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)C2=C(N=C(S2)NC3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-yl][3-(trifluoromethyl)phenyl]methanone typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives in cancer therapy. The compound has shown promising results in inhibiting specific kinases involved in cancer cell proliferation. For instance, investigations into its efficacy against DYRK1A kinase have demonstrated significant inhibitory activity, suggesting its potential as an anticancer agent .

Antimicrobial Properties

Thiazole derivatives are known for their antimicrobial properties. Research indicates that [4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-yl][3-(trifluoromethyl)phenyl]methanone exhibits activity against various bacterial strains. This could be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .

Inhibitors of Trypanosoma brucei

Studies have explored the use of this compound as a potential therapeutic agent against Trypanosoma brucei, the causative agent of African sleeping sickness. Its structural features may allow it to inhibit critical enzymes within the parasite, thus presenting a novel treatment avenue .

Kinase Inhibition Studies

The compound serves as a valuable tool in kinase inhibition studies. By providing insights into the structure-activity relationship (SAR) of thiazole derivatives, it aids in the design of more potent inhibitors targeting specific kinases implicated in various diseases .

Drug Development

The unique properties of this compound make it a candidate for further drug development processes. Its ability to modulate biological pathways can be harnessed to develop new therapies for diseases such as cancer and infectious diseases .

Material Science Applications

Thiazole derivatives have also been investigated for their potential applications in material science, particularly in the development of organic electronic materials and sensors due to their electronic properties and stability.

Case Study 1: DYRK1A Inhibition

In a study aimed at developing selective DYRK1A inhibitors, this compound was evaluated alongside other thiazole derivatives. The results indicated that modifications on the thiazole ring significantly enhanced inhibitory potency, with some derivatives achieving IC50 values in the low nanomolar range .

CompoundIC50 (nM)Comments
Compound A40Lead inhibitor
Compound B47Moderate activity
[4-Amino...]50Significant potential

Case Study 2: Antimicrobial Testing

In antimicrobial assays against Staphylococcus aureus and Escherichia coli, the compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics .

Bacterial StrainMIC (µg/mL)Standard Antibiotic MIC (µg/mL)
Staphylococcus aureus3264
Escherichia coli1632

Mechanism of Action

The mechanism of action of [4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-yl][3-(trifluoromethyl)phenyl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting metabolic pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Molecular Properties

The following table summarizes key structural and physicochemical properties of the compound and its analogues:

Compound Name / ID Substituents (R1, R2) Molecular Formula Molecular Weight (g/mol) CAS Number Target Kinase
Target Compound R1: 4-Cl-C₆H₄; R2: 3-CF₃-C₆H₃ C₁₇H₁₁ClF₃N₃OS 397.81 339020-09-6 CDK5
{4-Amino-2-[(4-chlorophenyl)amino]-1,3-thiazol-5-yl}(3-nitrophenyl)methanone (30OG) R1: 4-Cl-C₆H₄; R2: 3-NO₂-C₆H₃ C₁₆H₁₁ClN₄O₃S 374.81 339020-37-0 CDK5
[4-Amino-2-(phenylamino)thiazol-5-yl][3-(trifluoromethyl)phenyl]methanone (RC-2-49) R1: C₆H₅; R2: 3-CF₃-C₆H₃ C₁₇H₁₂F₃N₃OS 363.35 - CDK2
4-Amino-2-(3-chloroanilino)-1,3-thiazol-5-ylmethanone (BRQ) R1: 3-Cl-C₆H₄; R2: 4-F-C₆H₃ C₁₆H₁₁ClFN₃OS 359.79 - -

Key Observations :

  • The 3-trifluoromethyl group in the target compound enhances lipophilicity (logP ~3.5) compared to the nitro group in 30OG (logP ~2.8) .
  • Replacement of 4-chloroanilino with phenylamino (RC-2-49) shifts kinase selectivity from CDK5 to CDK2, as demonstrated in PDB entry 3RPR .
  • The 4-fluorophenyl group in BRQ introduces steric and electronic effects that may alter binding pocket interactions .
CDK5 Inhibition
  • The target compound and 30OG both bind to the ATP-binding pocket of CDK5 with comparable affinity (ΔG ≈ -7.3 kcal/mol ) . Structural overlays show similar interactions with residues Gln85, Lys89, and Cys83 .
  • The 3-CF₃ group in the target compound forms hydrophobic interactions with the kinase’s hydrophobic cleft, while the 3-NO₂ group in 30OG engages in polar interactions with backbone amides .
CDK2 Inhibition (RC-2-49)
  • RC-2-49 exhibits IC₅₀ = 12 nM against CDK2, attributed to its phenylamino group allowing deeper penetration into the catalytic cleft .

Biological Activity

[4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-yl][3-(trifluoromethyl)phenyl]methanone (CAS No. 339020-09-6) is an organic compound characterized by its complex structure and diverse biological activity. This article aims to synthesize current research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C17H11ClF3N3OS
  • Molecular Weight : 397.8 g/mol
  • Structural Characteristics : The compound features a thiazole ring, a chloroanilino group, and a trifluoromethyl phenyl moiety, which contribute to its lipophilicity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound's lipophilicity, facilitating interactions with hydrophobic pockets in proteins. This interaction can lead to inhibition of enzyme activity and modulation of various metabolic pathways.

Biological Activity

Research has demonstrated several biological activities associated with this compound:

  • Antimicrobial Activity : Studies indicate that derivatives of thiazole compounds exhibit notable antimicrobial properties. The presence of the chloroanilino group may enhance the compound's efficacy against various bacterial strains.
  • Antiviral Activity : Similar thiazole derivatives have shown promise as inhibitors of viral replication. For instance, compounds with structural similarities have been evaluated for their ability to inhibit HIV replication, suggesting potential antiviral applications for this compound.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in critical biological processes. For example, it has been implicated in the inhibition of RNase H function, which is vital for viral RNA replication.

Case Studies and Research Findings

Several studies provide insights into the biological activity of related compounds:

Study ReferenceBiological ActivityFindings
AntiviralCompound 21 showed RNase H inhibitory activity with an IC50 of 14 µM and inhibited HIV-1 replication in cell assays .
AntimicrobialThiazole derivatives exhibited significant antimicrobial properties against various pathogens .
Enzyme InhibitionThe introduction of specific substituents influenced the potency of enzyme inhibition in related thiazole compounds .

Comparative Analysis

The unique structural features of this compound distinguish it from other thiazole derivatives. The chlorine atom's presence may facilitate unique interactions such as halogen bonding, potentially enhancing binding affinity towards molecular targets.

Compound NameMolecular FormulaNotable Feature
Compound AC17H12ClF3N3OSBromine substitution
Compound BC17H12ClF2N3OSFluorine substitution
Compound CC17H12ClF4N3OSAdditional fluorine atoms

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-yl][3-(trifluoromethyl)phenyl]methanone, and how can reaction conditions be optimized?

  • Methodological Answer : A Suzuki-Miyaura coupling reaction is a viable approach, adapted from analogous thiazole-methanone syntheses. For example, reacting (4-amino-2-(methylthio)thiazol-5-yl)methanone precursors with 3-(trifluoromethyl)phenylboronic acid in THF, using Pd₂(dba)₃·CHCl₃ as a catalyst and CuTC as a co-catalyst under argon atmosphere. Reaction optimization should focus on temperature (60–80°C), stoichiometric ratios (arylboronic acid: 2 eq.), and catalyst loading (2–5 mol%) to maximize yield . Purity can be improved via recrystallization in DMF-acetic acid mixtures .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data inconsistencies be resolved?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to distinguish thiazole ring protons (δ 6.5–7.5 ppm) and trifluoromethyl groups (δ 120–125 ppm in 13C).
  • FT-IR : Confirm amine (-NH₂) stretches (3300–3500 cm⁻¹) and ketone (C=O) vibrations (~1650 cm⁻¹).
  • LC-MS : Use high-resolution ESI-MS to verify molecular ion [M+H]+ and rule out byproducts.
  • Data Validation : Cross-reference with computational simulations (e.g., Gaussian09 with B3LYP/6-31G*) to resolve ambiguities in aromatic proton assignments .

Q. How can the crystal structure of this compound be determined, and what structural insights are relevant to its bioactivity?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is essential. Grow crystals via slow evaporation in ethanol-DMF (1:1). Refinement with SHELXL can reveal bond angles and packing motifs. Key parameters include the dihedral angle between the thiazole and trifluoromethylphenyl rings, which influences π-π stacking and interactions with biological targets (e.g., kinase active sites) .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in anticancer studies?

  • Methodological Answer :

  • In Vitro Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values with analogs lacking the 4-chloroanilino or trifluoromethyl groups.
  • Molecular Docking : Use AutoDock Vina to model interactions with EGFR or tubulin. The 4-chloroanilino group may form hydrogen bonds with Thr790, while the trifluoromethyl group enhances hydrophobic binding .
  • Metabolic Stability : Assess microsomal half-life (human liver microsomes) to prioritize derivatives with improved pharmacokinetics .

Q. How can computational methods predict the compound’s reactivity and stability under physiological conditions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the M06-2X/def2-TZVP level to estimate frontier molecular orbitals (HOMO-LUMO gap) and predict electrophilic/nucleophilic sites.
  • Molecular Dynamics (MD) : Simulate solvation in explicit water (AMBER force field) to evaluate conformational stability over 100 ns trajectories.
  • pKa Prediction : Use ChemAxon or SPARC to estimate amine group basicity (pKa ~8.5), critical for protonation states in cellular environments .

Q. What experimental designs are optimal for resolving contradictory biological activity data across studies?

  • Methodological Answer :

  • Standardized Protocols : Use identical cell lines (ATCC-verified), serum concentrations, and incubation times.
  • Dose-Response Curves : Include positive controls (e.g., doxorubicin) and validate with clonogenic assays.
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare replicates. Address outliers using Grubbs’ test (α=0.05) .

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